5-Bromo-3-ethylisoxazole-4-carboxylic acid
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Overview
Description
5-Bromo-3-ethylisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethylisoxazole-4-carboxylic acid typically involves the cyclization of β-keto hydroxamic acids. One common method employs hydrochloric acid to mediate the cyclization, resulting in the formation of 5-substituted isoxazoles . Another approach involves the use of Cu(I) or Ru(II) catalysts for a (3 + 2) cycloaddition reaction .
Industrial Production Methods
Industrial production methods for isoxazoles, including this compound, often focus on eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are gaining popularity due to their lower environmental impact and reduced toxicity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This reaction can modify the electronic properties of the compound.
Substitution: Halogen atoms like bromine can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various functionalized isoxazoles .
Scientific Research Applications
5-Bromo-3-ethylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and enzyme functions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Isoxazole-3-carboxylic acid
- Isoxazole-5-carboxylic acid
- Sulfamethoxazole
- Muscimol
- Ibotenic acid
Uniqueness
5-Bromo-3-ethylisoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6BrNO3 |
---|---|
Molecular Weight |
220.02 g/mol |
IUPAC Name |
5-bromo-3-ethyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6BrNO3/c1-2-3-4(6(9)10)5(7)11-8-3/h2H2,1H3,(H,9,10) |
InChI Key |
YRGRWODYKFLFIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C(=O)O)Br |
Origin of Product |
United States |
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